molecular formula C11H19N3O2 B2423883 (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide CAS No. 2411330-24-8

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide

货号 B2423883
CAS 编号: 2411330-24-8
分子量: 225.292
InChI 键: ILIOMGGOUTZIGA-ONEGZZNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was initially identified as a lead compound in a screen for agents that could induce tumor necrosis factor-alpha (TNF-α) production in macrophages. DMXAA has been shown to have significant anti-tumor activity in preclinical models and has undergone phase I and II clinical trials in humans.

作用机制

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide’s mechanism of action is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of cytokines, including TNF-α, which can induce tumor necrosis and enhance the immune response to tumors.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. It can induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor necrosis and enhance the immune response to tumors. However, (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has limitations, including its poor solubility in water and its potential toxicity at high doses.

未来方向

There are several future directions for (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide research. One direction is to explore the potential use of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in combination therapy with other anti-cancer agents. Another direction is to investigate the role of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in the immune response to tumors and its potential use in immunotherapy. Additionally, there is a need for further studies to understand the mechanism of action of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide and its potential toxicity in humans.
Conclusion
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide is a synthetic compound with potential anti-cancer properties. It has been extensively studied in preclinical models and has undergone phase I and II clinical trials in humans. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide’s mechanism of action is believed to involve the activation of the STING pathway in immune cells. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor necrosis and enhance the immune response to tumors. However, (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has limitations, including its poor solubility in water and potential toxicity at high doses. Further research is needed to explore the potential use of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in combination therapy and immunotherapy, as well as its mechanism of action and potential toxicity in humans.

合成方法

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetic acid with methylamine, followed by cyclization with phosgene and reaction with 3-piperidone. The resulting intermediate is then reacted with 2-butenoyl chloride to produce (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide.

科学研究应用

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has been extensively studied in preclinical models for its anti-tumor activity. It has been shown to induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has also been studied for its potential use in combination therapy with other anti-cancer agents.

属性

IUPAC Name

(E)-4-(dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-14(2)7-3-4-11(16)13-9-5-6-10(15)12-8-9/h3-4,9H,5-8H2,1-2H3,(H,12,15)(H,13,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIOMGGOUTZIGA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCC(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCC(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。